molecular formula C13H26N2OS B4259373 {1-[2-(tetrahydro-2H-thiopyran-4-ylamino)ethyl]piperidin-2-yl}methanol

{1-[2-(tetrahydro-2H-thiopyran-4-ylamino)ethyl]piperidin-2-yl}methanol

Cat. No.: B4259373
M. Wt: 258.43 g/mol
InChI Key: DLTZMPCSLKCXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[2-(tetrahydro-2H-thiopyran-4-ylamino)ethyl]piperidin-2-yl}methanol, also known as TTPM, is a chemical compound that has recently gained attention in the field of scientific research. TTPM has shown potential in various applications, including as a therapeutic agent for the treatment of neurological disorders and as a tool for studying the mechanisms of certain physiological processes. In

Scientific Research Applications

{1-[2-(tetrahydro-2H-thiopyran-4-ylamino)ethyl]piperidin-2-yl}methanol has been shown to have potential applications in various areas of scientific research. One of its primary applications is in the field of neuroscience, where it has been found to act as a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). This transporter is responsible for the uptake of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles in neurons. By inhibiting VMAT2, this compound can modulate the release of these neurotransmitters and potentially be used as a therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and depression.

Mechanism of Action

{1-[2-(tetrahydro-2H-thiopyran-4-ylamino)ethyl]piperidin-2-yl}methanol's mechanism of action involves the inhibition of VMAT2, which results in the modulation of monoamine neurotransmitter release. By inhibiting VMAT2, this compound reduces the amount of dopamine, norepinephrine, and serotonin released into the synaptic cleft, which can have downstream effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to modulate monoamine neurotransmitter release. In animal studies, this compound has been shown to increase locomotor activity and induce stereotypic behaviors, which are consistent with the modulation of dopamine release. Additionally, this compound has been found to have anxiolytic and antidepressant-like effects, which may be related to its ability to modulate serotonin and norepinephrine release.

Advantages and Limitations for Lab Experiments

{1-[2-(tetrahydro-2H-thiopyran-4-ylamino)ethyl]piperidin-2-yl}methanol's primary advantage for lab experiments is its ability to selectively inhibit VMAT2, which can be useful for studying the role of monoamine neurotransmitters in various physiological processes. However, this compound's potency and specificity may also be a limitation, as it can have off-target effects and may not accurately reflect the physiological effects of VMAT2 inhibition in vivo.

Future Directions

There are several future directions for the use of {1-[2-(tetrahydro-2H-thiopyran-4-ylamino)ethyl]piperidin-2-yl}methanol in scientific research. One potential application is in the study of the role of monoamine neurotransmitters in addiction and substance abuse. This compound's ability to modulate dopamine release may be useful for understanding the mechanisms underlying drug addiction and for developing new therapies for substance abuse disorders. Additionally, this compound's anxiolytic and antidepressant-like effects may be useful for the treatment of anxiety and mood disorders. Overall, this compound has the potential to be a valuable tool for understanding the role of monoamine neurotransmitters in various physiological processes and for developing new therapies for neurological and psychiatric disorders.

Properties

IUPAC Name

[1-[2-(thian-4-ylamino)ethyl]piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2OS/c16-11-13-3-1-2-7-15(13)8-6-14-12-4-9-17-10-5-12/h12-14,16H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTZMPCSLKCXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CCNC2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{1-[2-(tetrahydro-2H-thiopyran-4-ylamino)ethyl]piperidin-2-yl}methanol
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{1-[2-(tetrahydro-2H-thiopyran-4-ylamino)ethyl]piperidin-2-yl}methanol
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{1-[2-(tetrahydro-2H-thiopyran-4-ylamino)ethyl]piperidin-2-yl}methanol
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